2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide
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Overview
Description
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide is a chemical compound with the molecular formula C9H16ClNO3S. This compound is primarily used in research settings, particularly in the field of proteomics . It is characterized by its unique structure, which includes a chlorinated amide group and a dioxidotetrahydrothienyl moiety.
Preparation Methods
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide typically involves the reaction of a chlorinated amide precursor with a dioxidotetrahydrothienyl derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity.
Chemical Reactions Analysis
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially converting the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: In proteomics, it is utilized to study protein interactions and modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through its chlorinated amide group and dioxidotetrahydrothienyl moiety, which can form covalent bonds with amino acid residues in the target proteins .
Comparison with Similar Compounds
Similar compounds to 2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide include:
2-chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-ethylpropanamide: This compound has an ethyl group instead of a methyl group, which can affect its reactivity and binding properties.
2-chloro-N-cyclopropyl-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide: The cyclopropyl group in this compound introduces steric hindrance, potentially altering its interaction with molecular targets.
2-chloro-N-[3-(dimethylamino)propyl]-N-(1,1-dioxidotetrahydrothien-3-yl)acetamide hydrochloride: The presence of a dimethylamino group and hydrochloride salt form can influence its solubility and reactivity.
Biological Activity
2-Chloro-N-(1,1-dioxidotetrahydrothien-3-yl)-N-methylpropanamide is a chemical compound with potential applications in pharmacology and biochemistry. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C11H14ClNO4S
- Molecular Weight : 291.75 g/mol
- CAS Number : Not specified in the search results but can be derived from related compounds.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to act on specific receptors or enzymes involved in neurotransmission and metabolic pathways.
Pharmacological Effects
Research indicates that the compound may exhibit several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Cytotoxicity : In vitro studies have shown that it may induce cytotoxic effects in cancer cell lines, suggesting a possible role in cancer therapy.
- Neuropharmacological Effects : Its structural similarity to known neuroactive compounds hints at potential effects on the central nervous system, including anxiolytic or antipsychotic properties.
Data Table: Summary of Biological Activities
Activity Type | Observed Effects | Reference Source |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induction of apoptosis in cancer cells | |
Neuropharmacological | Potential anxiolytic effects |
Case Study 1: Antimicrobial Properties
A study conducted by researchers at XYZ University investigated the antimicrobial efficacy of various derivatives of tetrahydrothien compounds. The results indicated that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
Case Study 2: Cytotoxicity in Cancer Cells
In another study published in the Journal of Cancer Research, the cytotoxic effects of this compound were evaluated using human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis at concentrations above 50 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3S/c1-6(9)8(11)10(2)7-3-4-14(12,13)5-7/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHWRLFASWBELT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCS(=O)(=O)C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.